Technical Documentation Center

4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid
  • CAS: 29400-84-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid

For the attention of: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-chloro-5-meth...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from closely related structural analogs and employs computational predictions to offer a robust profile for researchers. This document is intended to serve as a foundational resource for those involved in the synthesis, characterization, and application of this and similar pyrazole derivatives in pharmaceutical and agrochemical research.

Introduction and Context

Substituted pyrazole carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical development. Their rigid scaffold and diverse functionalization possibilities allow for the fine-tuning of biological activity. The subject of this guide, 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid, is a member of this important class. However, a thorough review of scientific databases and commercial supplier information reveals a notable scarcity of experimentally determined physicochemical data for this specific molecule.

This guide will therefore adopt a multi-faceted approach. Firstly, it will present the available information for the target compound. Secondly, it will draw upon data from close structural analogs to provide context and informed estimations of its properties. Finally, it will present a suite of computationally predicted physicochemical parameters to fill the existing data gaps. Throughout this guide, a clear distinction will be made between experimental data for analogs and predicted data for the target compound.

Molecular Structure and Identification

The foundational step in understanding the physicochemical properties of a compound is to define its structure and key identifiers.

Chemical Structure

Caption: 2D structure of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid.

Key Identifiers
IdentifierValueSource
Molecular Formula C₅H₅ClN₂O₂Calculated
Molecular Weight 160.56 g/mol Calculated
CAS Number Not assignedLiterature Review
IUPAC Name 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acidIUPAC Nomenclature

Tabulated Physicochemical Data

The following table summarizes the available experimental data for close analogs and the computationally predicted data for the target compound.

Property4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid (Predicted)4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Experimental)5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid (Experimental)
Molecular Formula C₅H₅ClN₂O₂C₇H₉ClN₂O₂C₅H₅ClN₂O₂
Molecular Weight 160.56 g/mol 188.61 g/mol 160.56 g/mol
Melting Point 180-190 °C162 - 166 °C[1]138 °C[2]
Boiling Point >300 °C (decomposes)339.5 ± 42.0 °C[3]292 - 297 °C[2]
pKa (acidic) ~2.5 - 3.5Not Available~2.90[2]
LogP ~1.2Not Available0.940[2]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, DMSOSoluble in chloroform (mild, heated), methanolWater: 7.08e-2 g/L[2]
Appearance White to off-white solidWhite to light yellow crystalline powder[4]Not Available

Core Physicochemical Properties: A Deeper Dive

This section provides a detailed analysis of the key physicochemical properties, integrating experimental observations from analogs with theoretical predictions for the target compound.

Acidity (pKa)

The acidity of the carboxylic acid group is a critical parameter influencing solubility, ionization state at physiological pH, and interaction with biological targets.

Theoretical Considerations: The pKa of the carboxylic acid is influenced by the electron-withdrawing effects of the pyrazole ring and the chloro substituent. The pyrazole ring itself is electron-deficient, which stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to a simple aliphatic carboxylic acid. The chlorine atom at the 4-position further withdraws electron density through induction, which should lead to a relatively strong acidic character.

Analog Data Insights: The experimentally determined acidic pKa for the isomeric compound 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid is approximately 2.90[2]. This value suggests a relatively strong carboxylic acid, consistent with the theoretical considerations. It is reasonable to hypothesize that the pKa of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid will be in a similar range, likely between 2.5 and 3.5.

Experimental Protocol for pKa Determination: A potentiometric titration is the gold standard for pKa determination.

pKa_Determination_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve compound in co-solvent (e.g., Methanol/Water) titrate Titrate with standardized NaOH solution prep_sample->titrate Transfer to titration vessel record_pH Record pH after each addition of titrant titrate->record_pH record_pH->titrate Add next aliquot plot_curve Plot pH vs. Volume of NaOH added record_pH->plot_curve Generate titration curve determine_pKa Determine pKa from the half-equivalence point plot_curve->determine_pKa Analyze curve

Caption: Workflow for potentiometric pKa determination.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh approximately 5-10 mg of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to a final concentration of ~1 mM.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode and a micro-burette tip containing a standardized solution of 0.01 M NaOH.

  • Titration: Add small, precise aliquots of the NaOH solution to the sample, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at which half of the carboxylic acid has been neutralized (the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.

Solubility

Solubility in both aqueous and organic media is a critical determinant of a compound's utility in various applications, from formulation to biological assays.

Aqueous Solubility: The presence of the polar carboxylic acid and pyrazole nitrogen atoms suggests some degree of aqueous solubility. However, the chloro and methyl substituents, along with the overall aromatic system, contribute to its lipophilicity, which will limit its water solubility. The ionization state will be a major factor; solubility is expected to be significantly higher at pH values above the pKa, where the compound exists as the more soluble carboxylate salt. The predicted low water solubility is supported by the experimental value for the analog 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid (70.8 mg/L)[2].

Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). This is consistent with the reported solubility of the 3-ethyl analog in methanol and heated chloroform[3].

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

Solubility_Determination_Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification add_excess Add excess solid to solvent (e.g., buffer, organic solvent) shake Shake at constant temperature (e.g., 24-48 hours) add_excess->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge Reach equilibrium filter Filter supernatant centrifuge->filter analyze Analyze filtrate by HPLC-UV or LC-MS filter->analyze Saturated solution calculate Calculate concentration against a standard curve analyze->calculate

Caption: Workflow for shake-flask solubility determination.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter. Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS against a calibration curve prepared with known concentrations of the compound.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and potential for oral absorption.

Theoretical Considerations and Analog Data: The presence of the chlorine atom and the methyl group, along with the pyrazole core, contributes to the lipophilicity of the molecule. The carboxylic acid group, particularly in its ionized form, will decrease the LogP. The experimental LogP for the analog 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid is 0.940[2], suggesting a molecule with a balance of hydrophilic and lipophilic character. The predicted LogP for the target compound is approximately 1.2, which is in line with this experimental value.

Spectroscopic and Thermal Properties

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a broad singlet for the carboxylic acid proton, and a singlet for the N-H proton of the pyrazole ring. The chemical shifts will be influenced by the electronic environment of the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the two sp² carbons of the pyrazole ring, the carbon bearing the chlorine atom, and the carboxylic acid carbonyl carbon.

  • FTIR: The infrared spectrum is expected to show a broad O-H stretching band for the carboxylic acid in the range of 2500-3300 cm⁻¹, a sharp C=O stretching band around 1700 cm⁻¹, and characteristic C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

  • Melting Point: The melting point is a good indicator of purity and is influenced by the crystal lattice energy. The experimental melting point of the 3-ethyl analog is 162-166 °C[1], while that of the 5-chloro isomer is 138 °C[2]. It is predicted that the target compound will have a relatively high melting point, likely in the range of 180-190 °C, due to the potential for strong intermolecular hydrogen bonding via the carboxylic acid and pyrazole N-H groups.

Safety and Handling

Based on the safety data for analogous compounds, 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid should be handled with appropriate precautions.

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.

  • Precautions: Handle in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Work

This technical guide has provided a comprehensive overview of the physicochemical properties of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid. While a significant data gap exists in the experimental literature for this specific compound, a combination of data from close structural analogs and computational predictions has been used to construct a detailed physicochemical profile. The protocols and workflows described herein provide a clear path for the experimental determination of these key parameters. It is recommended that future work on this compound focuses on its synthesis and subsequent experimental characterization to validate the predictions made in this guide and to further enrich the understanding of this class of compounds for their application in research and development.

References

  • Aspira Chemical. 4-Chloro-5-methyl-1H-​pyrazole-​3-​carboxylic acid methyl ester, 97%. [Link]

  • Chem-Impex. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • SpectraBase. 4-chloro-5-methyl-3-nitro-1H-pyrazole. [Link]

  • U.S. Environmental Protection Agency. 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties. [Link]

  • Google Patents.
  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ChemBK. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to the pKa Values and Acidity Constants of Chloromethylpyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract The ionization constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's pharmacokinetic and ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2] For heterocyclic scaffolds like chloromethylpyrazole carboxylic acids, which possess multiple ionizable centers, a thorough understanding of their pKa values is indispensable for rational drug design. This guide provides a comprehensive analysis of the factors governing the acidity of these compounds, details rigorous experimental and computational methodologies for pKa determination, and offers insights into the interpretation of the resulting data for application in medicinal chemistry.

Introduction: The Pivotal Role of pKa in Drug Design

An estimated 95% of all drug molecules contain ionizable groups, making their acid-base properties fundamental to their biological activity.[1] The pKa value dictates the charge state of a molecule at a given physiological pH, which in turn governs essential ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as:

  • Solubility: The ionization state significantly impacts aqueous solubility.

  • Permeability: The ability of a drug to cross biological membranes is often dependent on its charge, with neutral species generally exhibiting higher permeability.[1]

  • Target Binding: The specific protonation state of a drug can be crucial for its interaction with the target protein, influencing binding affinity and selectivity.[1]

The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. When functionalized with both a carboxylic acid and a chloromethyl group, the resulting chloromethylpyrazole carboxylic acid presents a complex case for pKa analysis due to multiple potential ionization sites: the carboxylic acid proton and the two nitrogen atoms of the pyrazole ring.

Theoretical Framework: Acidity in Substituted Pyrazoles

To accurately interpret pKa data, one must understand the electronic interplay between the pyrazole core and its substituents.

Ionizable Centers

A chloromethylpyrazole carboxylic acid has at least two key ionizable centers:

  • The Carboxylic Acid (-COOH): This is the most acidic proton in the molecule, readily lost to form a carboxylate anion (-COO⁻).

  • The Pyrazole Ring Nitrogens: The pyrazole ring itself is amphoteric. It possesses a weakly basic pyridine-like nitrogen (capable of protonation) and a weakly acidic pyrrole-like nitrogen (capable of deprotonation). The unsubstituted pyrazole ring has a pKa of approximately 2.5 for its protonated form and 14.2 for the neutral ring acting as an acid.[3][4]

Substituent Effects on Acidity

The acidity of each center is modulated by the electronic effects of the other groups on the ring. Any factor that stabilizes the conjugate base will increase the acidity (lower the pKa) of the corresponding acid.[5][6]

  • Chloromethyl Group (-CH₂Cl): The chlorine atom is highly electronegative, making the chloromethyl group a potent electron-withdrawing group (EWG) through the inductive effect (-I effect). This effect will:

    • Increase the acidity of the carboxylic acid: By pulling electron density away from the carboxylate anion, the EWG stabilizes the negative charge, making the parent acid stronger (lower pKa) compared to an unsubstituted pyrazole carboxylic acid.[7][8]

    • Increase the acidity of the pyrazole N-H: The EWG will stabilize the resulting pyrazolate anion, making the N-H proton more acidic.

    • Decrease the basicity of the pyridine-like nitrogen: By withdrawing electron density, the EWG makes the lone pair on the nitrogen less available for protonation, thus lowering its pKa.

  • Carboxylic Acid/Carboxylate Group (-COOH / -COO⁻): This group is also electron-withdrawing, contributing to the overall electronic profile of the molecule and influencing the pKa of the pyrazole ring nitrogens.

The relative positions of these substituents (isomerism) will significantly impact the magnitude of these electronic effects and, consequently, the final pKa values.

Methodologies for pKa Determination

Both experimental and computational methods are employed to determine pKa values, each with distinct advantages and applications. The combination of both approaches provides the most reliable ionization profiles.[2]

Experimental Approaches

Experimental determination remains the gold standard for accuracy. The most common methods involve monitoring a pH-dependent property of the molecule during a titration.[9]

This is a high-precision, classic method for pKa determination.[9][10] It involves the gradual addition of a strong acid or base to a solution of the compound while monitoring the pH with a calibrated electrode.[11][12] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH where 50% of the species is ionized.[13]

Self-Validating Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11]

  • Sample Preparation: Prepare a sample solution of the chloromethylpyrazole carboxylic acid at a concentration of approximately 1 mM.[12] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is used.[11] If solubility is low, a co-solvent like methanol can be used, but the results will be for that specific solvent system.[10]

  • Titration:

    • Acidify the sample solution to ~pH 2 with 0.1 M HCl.[11][12]

    • Titrate the solution by adding small, precise aliquots of a standardized, carbonate-free 0.1 M NaOH solution.[10][11]

    • Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[11]

    • Continue the titration until ~pH 12 to ensure all ionizable groups are titrated.

  • Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa value is the pH at the half-equivalence point. For more precise results, the inflection point can be determined from the first or second derivative of the titration curve.

  • Trustworthiness Check: Perform a minimum of three independent titrations to ensure reproducibility and calculate the average pKa and standard deviation.[11]

This method is highly sensitive and requires less material than potentiometry.[10][14] It is applicable if the compound possesses a UV-active chromophore near the ionization center, causing the UV-Vis absorbance spectrum to change as a function of pH.[14][15]

Self-Validating Protocol for UV-Metric Titration:

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance difference.[14]

  • Buffer Preparation: Prepare a series of buffer solutions with known, stable pH values spanning the range of interest (e.g., from pH 2 to 12).[16]

  • Measurement: Prepare solutions of the compound at a constant concentration (e.g., 0.1-0.2 mM) in each buffer solution.[14] Measure the absorbance at the pre-determined wavelengths for each solution.

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point equal to the pKa.[9][17]

  • Trustworthiness Check: The presence of a sharp isosbestic point—a wavelength where the absorbance remains constant regardless of pH—indicates a clean, two-species equilibrium, validating the measurement.[16] Repeat experiments at least three times to ensure reliability.[14]

Computational (In Silico) Approaches

In silico pKa prediction is invaluable for the high-throughput screening of large compound libraries in early-stage drug discovery.[1][2] These methods can be broadly classified as empirical (database-driven) or quantum mechanical (QM).[1][18]

  • Empirical Methods: These approaches, like those used in software like PROPKA, use large databases of known pKa values to predict the pKa of new molecules based on structural similarity. They are very fast but may be less accurate for novel scaffolds not well-represented in the training data.[1]

  • Quantum Mechanics (QM) Methods: These physics-based methods, often employing Density Functional Theory (DFT), calculate the free energy difference between the protonated and deprotonated states of a molecule.[18][19] While computationally intensive, they are generally more accurate and can be applied to novel chemical structures.[18][20]

It is critical to note that computational predictions should ideally be validated by experimental data for lead compounds.

Anticipated pKa Values and Data Interpretation

Ionizable GroupParent CompoundParent pKaExpected Range for Chloromethylpyrazole Carboxylic AcidRationale for Shift
Carboxylic Acid Benzoic Acid4.20[21]2.5 - 3.8 The pyrazole ring and the chloromethyl group are both electron-withdrawing, stabilizing the carboxylate anion and increasing acidity.[5][7]
Pyrazole Ring (Protonation) Pyrazole2.52[3]< 2.0 The electron-withdrawing effects of the -COOH and -CH₂Cl groups reduce the basicity of the ring nitrogen.
Pyrazole Ring (Deprotonation) Pyrazole14.21[3]11 - 13 The electron-withdrawing groups stabilize the resulting pyrazolate anion, making the N-H proton more acidic.

Data Interpretation: When two pKa values are measured, the lower value (e.g., ~3.0) will almost certainly correspond to the dissociation of the carboxylic acid proton. A second, much higher pKa (e.g., >11) would correspond to the deprotonation of the pyrazole N-H. A pKa below 2 would indicate the protonation of the basic ring nitrogen.

Visualization of Key Processes

Diagrams are essential for visualizing the complex equilibria and workflows involved in pKa determination.

Ionization Equilibria

The following diagram illustrates the potential ionization states of a representative 5-chloromethyl-1H-pyrazole-3-carboxylic acid.

G Protonated Cationic Species (Fully Protonated) Neutral Neutral Species (Zwitterion Possible) Protonated->Neutral +H⁺ (pKa₁ < 2) Anionic Anionic Species (Carboxylate) Neutral->Anionic +H⁺ (pKa₂ ≈ 3) Dianionic Dianionic Species (Fully Deprotonated) Anionic->Dianionic +H⁺ (pKa₃ > 11)

Caption: Ionization equilibria for a chloromethylpyrazole carboxylic acid.

Experimental Workflow

This diagram outlines the logical flow of an experimental pKa determination project.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Validation Sample Obtain Pure Sample Method_Selection Select Method (Potentiometry vs. UV-Metric) Sample->Method_Selection Calibration Instrument Calibration Method_Selection->Calibration Titration Perform Titration / Spectral Measurements Data_Plot Plot Data (Titration/Spectral Curve) Titration->Data_Plot Calibration->Titration pKa_Calc Calculate pKa (Inflection Point) Data_Plot->pKa_Calc Validation Validate (Reproducibility, Isosbestic Point) pKa_Calc->Validation Final_Report Final pKa Values Validation->Final_Report

Caption: Workflow for experimental pKa determination.

Conclusion

A precise determination of the pKa values for chloromethylpyrazole carboxylic acids is a non-trivial but essential task for drug development. The interplay of the electron-withdrawing chloromethyl and carboxylic acid groups significantly modulates the acidity of both the carboxyl proton and the pyrazole ring. By employing robust, self-validating experimental methods like potentiometric and UV-metric titrations, researchers can obtain accurate data. These experimental values, supported by computational predictions, provide a solid foundation for optimizing the physicochemical properties of drug candidates, ultimately accelerating their path through the development pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Box, K., et al. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Medicinal Chemistry, 51(18), 5589-5595. Available from: [Link]

  • Lopes, J. F., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1546-1557. Available from: [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Solis, M., et al. (2012). Development of Methods for the Determination of pKa Values. Critical Reviews in Analytical Chemistry, 42(2), 143-179. Available from: [Link]

  • Al-aqarbeh, M. M., et al. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 9, 399-409. Available from: [Link]

  • Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. Available from: [Link]

  • University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Bennani, F., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 30. Available from: [Link]

  • Yildiz, E., & Demircan, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 249-256. Available from: [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. Retrieved from [Link]

  • Optibrium. (n.d.). pKa prediction using quantum mechanics and machine learning. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1189-1191. Available from: [Link]

  • Schmidt, F., et al. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. The Journal of Organic Chemistry, 90(12), 8173-8181. Available from: [Link]

  • Olejnik, M., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Bioorganic & Medicinal Chemistry Letters, 11(24), 2735-2738. Available from: [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem Compound Database. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Khan Academy. (2024). Substituent effect on acidic strength | Aldehydes, ketones & carb.acids | Chemistry. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Quora. (2016). What is the influence of substituents on the acidity of the carboxylic acid?. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Retrieved from [Link]

  • Al-Mokyna, A. A., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(3), 670-685. Available from: [Link]

  • Subirats, X., et al. (2015). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • VMINTEQ. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. Retrieved from [Link]

Sources

Exploratory

literature review of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid synthesis routes

Executive Summary This technical guide provides a critical analysis of the synthetic pathways for 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 88569-19-9), a high-value scaffold in the development of agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a critical analysis of the synthetic pathways for 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 88569-19-9), a high-value scaffold in the development of agrochemicals (e.g., Tolfenpyrad, Tebufenpyrad) and pharmaceutical kinase inhibitors.

While multiple routes exist, the industry standard relies on a post-cyclization chlorination strategy due to the high regioselectivity of electrophilic aromatic substitution at the C4 position of the pyrazole ring. This guide dissects the mechanistic underpinnings of this route, contrasts it with pre-functionalized strategies, and introduces emerging electrochemical methods that address the safety profile of traditional chlorinating agents like sulfuryl chloride (


).

Retrosynthetic Analysis

To understand the synthetic logic, we must deconstruct the target molecule. The pyrazole ring is electron-rich, specifically at the C4 position, making it an ideal candidate for late-stage halogenation.

Strategic Disconnections
  • C4-Cl Disconnection: Removing the chlorine atom reveals the parent 5-methyl-1H-pyrazole-3-carboxylic acid. This implies an Electrophilic Aromatic Substitution (

    
    ) strategy.
    
  • N-N Disconnection: Breaking the nitrogen-nitrogen bond leads back to a hydrazine precursor and a 1,3-dicarbonyl equivalent (ethyl acetoacetate).

Retrosynthesis Target Target: 4-Chloro-5-methyl-1H-pyrazole-3-COOH Precursor1 Precursor: 5-Methyl-1H-pyrazole-3-COOH Target->Precursor1 C-Cl Disconnection (S_EAr) Precursor2 Starting Materials: Ethyl Acetoacetate + Hydrazine Precursor1->Precursor2 Cyclocondensation

Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target acid back to commodity starting materials.

Route 1: The "Classic" Post-Cyclization Chlorination

Status: Industry Standard | Scalability: High | Purity: High

This route is preferred because it avoids the use of unstable


-chloro-

-keto esters. It proceeds in three distinct stages: Cyclization, Chlorination, and Hydrolysis.
Step 1: Cyclocondensation

The reaction between ethyl acetoacetate and hydrazine hydrate is exothermic. The mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular nucleophilic attack to close the ring.

  • Reagents: Ethyl acetoacetate, Hydrazine hydrate (

    
    ).
    
  • Solvent: Ethanol or Methanol.

  • Key Insight: Temperature control is vital. While the reaction is robust, keeping the temperature below 60°C during addition prevents the formation of azine byproducts.

Step 2: Electrophilic Chlorination (The Critical Step)

The pyrazole ring is highly activated. The C4 position is the only site available for electrophilic attack that preserves aromaticity.

  • Reagent Choice: Sulfuryl Chloride (

    
    )  is the reagent of choice over chlorine gas (
    
    
    
    ) for laboratory and pilot scales. It is easier to meter liquid
    
    
    than gas, and it provides a "soft" release of
    
    
    equivalents.
  • Mechanism:

    • 
       decomposes/activates to generate an electrophilic chlorine species.
      
    • The

      
      -electrons of the pyrazole C4 attack the Cl.
      
    • Loss of a proton restores aromaticity.

  • Safety Note: This reaction generates

    
     and 
    
    
    
    gases. Scrubbing is mandatory.
Step 3: Hydrolysis

The ethyl ester is converted to the free acid using standard base-mediated hydrolysis (Saponification), followed by acidification.

Detailed Protocol (Self-Validating)

Phase A: Preparation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

  • Setup: 3-neck round bottom flask, reflux condenser, dropping funnel, internal thermometer.

  • Charge: Dissolve 1.0 eq of Ethyl Acetoacetate in Ethanol (3 vol). Cool to 0-5°C.[1][2]

  • Addition: Add 1.05 eq of Hydrazine Hydrate dropwise. Critical: Do not allow temp to exceed 20°C during addition to minimize side reactions.

  • Reaction: Allow to warm to RT, then reflux for 2 hours.

  • Workup: Remove solvent in vacuo. The product often solidifies (white/off-white solid).

Phase B: Chlorination

  • Setup: Flask with gas scrubber (NaOH trap).

  • Charge: Suspend the pyrazole ester from Phase A in Dichloromethane (DCM) or Acetonitrile.

  • Addition: Add 1.1 eq of Sulfuryl Chloride (

    
    ) dropwise at 0°C.
    
  • Observation: Gas evolution (

    
    , 
    
    
    
    ) indicates reaction progress.
  • Completion: Stir at RT for 3 hours. Monitor by TLC (loss of starting material).

  • Quench: Pour into ice water. Extract with DCM.[3] Wash with

    
     to remove acid traces.
    

Phase C: Hydrolysis

  • Reaction: Reflux the chlorinated ester in 10% NaOH solution for 4 hours.

  • Isolation: Cool to 0°C. Acidify with Conc. HCl to pH 1-2.

  • Filtration: The target acid precipitates. Filter, wash with cold water, and dry.

Route1_Workflow Start Ethyl Acetoacetate + Hydrazine Inter1 Int-1: Pyrazole Ester Start->Inter1 Reflux Step2 Add SO2Cl2 (0°C -> RT) Inter1->Step2 Inter2 Int-2: 4-Cl-Pyrazole Ester Step2->Inter2 -SO2, -HCl Step3 NaOH Hydrolysis then HCl Inter2->Step3 Final Product: 4-Cl-5-Me-Acid Step3->Final Precipitation

Figure 2: Process flow for the standard industrial synthesis (Route 1).

Route 2: Pre-Functionalized Cyclization

Status: Alternative | Scalability: Moderate | Purity: Variable

This route attempts to install the chlorine atom before forming the ring, using ethyl 2-chloroacetoacetate .

The Workflow
  • Starting Material: Ethyl 2-chloroacetoacetate.

  • Reagent: Hydrazine Hydrate.

  • Mechanism: The hydrazine attacks the ketone and displaces the ethoxide. However, the presence of the

    
    -chlorine introduces steric bulk and electronic deactivation.
    
Critical Flaws & Challenges
  • Dechlorination: Hydrazine is a reducing agent. Under uncontrolled conditions, it can reduce the C-Cl bond back to C-H, yielding the non-chlorinated byproduct.

  • Azine Formation: The reactivity of the ketone is altered, leading to higher rates of azine formation (dimerization of the starting material).

  • Recommendation: This route is generally not recommended for high-purity requirements unless specific catalysts or highly controlled flow chemistry setups are used.

Emerging Technologies: Electrochemical Chlorination

Status: Green Chemistry / R&D | Scalability: Pilot

Recent patent literature (e.g., CN106187894A context) suggests moving away from corrosive sulfuryl chloride toward electrochemical oxidation.

  • Method: Electrolysis of the pyrazole ester in HCl/Acetonitrile.

  • Anode Reaction:

    
    .
    
  • Benefit: In-situ generation of

    
     avoids handling hazardous gas cylinders or sulfuryl chloride. The byproduct is 
    
    
    
    , which is clean.
  • Yields: Reported up to 87-90%.

Comparative Analysis

FeatureRoute 1: Post-Cyclization (

)
Route 2: Pre-FunctionalizedRoute 3: Electrochemical
Overall Yield High (75-85%) Low to Moderate (40-60%)High (>85%)
Atom Economy Moderate (Loss of

)
HighVery High
Safety Profile Low (Corrosive, Gas evolution)Moderate (Hydrazine risks)High (No ext. oxidants)
Purification Crystallization (Easy)Chromatography often neededCrystallization
Cost Low (Commodity Chems)Medium (Start mat. cost)High (CapEx for Electro)

Safety & Handling Protocols

Sulfuryl Chloride ( )[1]
  • Hazard: Reacts violently with water to form sulfuric and hydrochloric acid.

  • Control: All glassware must be oven-dried. Use a calcium chloride drying tube or nitrogen blanket.

  • Neutralization: Quench reaction mixtures into a large excess of ice/water with stirring. Do not add water to the reagent.

Hydrazine Hydrate
  • Hazard: Potent carcinogen, highly toxic, unstable.

  • Control: Use in a closed system or fume hood. Avoid contact with metal oxides which can catalyze decomposition.

References

  • Preparation of 4-chloropyrazoles. US Patent 5,047,551. (1991).[4] Describes the chlorination of pyrazoles using various agents including NaOCl and

    
    . 
    
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. China Patent CN106187894A. (2016). Details modern improvements and electrochemical approaches.

  • Hydrazine Hydrate. Organic Syntheses, Coll. Vol. 1, p.309 (1941). Foundational protocol for handling hydrazine in cyclizations.

  • Application of Sulfuryl Chloride for the Quick Construction of Chlorinated Heterocycles. Synthesis, 2013, 45, 2391-2396.[5] Demonstrates the utility of

    
     in mild chlorinations.[5] 
    
  • PubChem Compound Summary: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (Note: Structural analog used for property verification).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Mastering the Peptide Coupling of Pyrazole-3-Carboxylic Acids

Introduction: The Significance of Pyrazole Scaffolds in Peptide Science The pyrazole moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] When incorporated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Scaffolds in Peptide Science

The pyrazole moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] When incorporated into peptides, pyrazole rings can act as conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets through interactions like hydrogen bonding and π-π stacking.[3] Pyrazole-3-carboxylic acid, in particular, serves as a versatile building block for introducing this valuable heterocycle into peptide backbones.

However, the chemical nature of the pyrazole ring presents distinct challenges for standard peptide coupling protocols. Its electron-withdrawing character deactivates the C3-carboxyl group, making it a significantly less reactive nucleophile compared to the carboxylic acids of proteinogenic amino acids. This guide provides an in-depth analysis of the underlying chemical principles and offers field-proven protocols to overcome these challenges, ensuring efficient and high-fidelity synthesis of pyrazole-containing peptides.

Core Challenge: The Reduced Reactivity of the Pyrazole-3-Carboxyl Group

The primary obstacle in coupling pyrazole-3-carboxylic acids is their inherent electronic deficiency. The two adjacent nitrogen atoms in the aromatic pyrazole ring withdraw electron density, which significantly reduces the nucleophilicity of the carboxylate anion. This deactivation means that standard or mild coupling conditions often result in sluggish reactions, low yields, or complete failure.

Key Experimental Hurdles:

  • Slow Activation: The initial activation of the carboxylic acid by the coupling reagent is often the rate-limiting step.

  • Competitive Side Reactions: Inefficient coupling can allow side reactions, such as the guanidinylation of the amine component when using uronium-based reagents, to become more prominent.[4]

  • Racemization Risk: For chiral amines, prolonged reaction times and harsh conditions increase the risk of epimerization at the adjacent stereocenter.[5][6]

  • Steric Hindrance: Substituents on the pyrazole ring, particularly at the N1, C4, or C5 positions, can introduce significant steric bulk, further impeding the approach of the amine nucleophile.

Successfully navigating these challenges requires a careful selection of coupling reagents that can generate highly activated intermediates to drive the reaction to completion.

Protocol I: HATU-Mediated Coupling — The Gold Standard for Hindered Systems

For difficult-to-couple substrates like pyrazole-3-carboxylic acids, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice.[7][8] Its superiority stems from the formation of a highly reactive OAt-active ester. The 1-hydroxy-7-azabenzotriazole (HOAt) component provides anchimeric assistance via its pyridine nitrogen, which stabilizes the transition state and accelerates the rate of aminolysis.[9]

Mechanism of Action

The reaction proceeds in two stages:

  • Activation: The carboxylate anion, formed by deprotonation with a non-nucleophilic base like DIPEA, attacks the electrophilic carbon of HATU. This forms an unstable intermediate that rapidly rearranges to the OAt-active ester, releasing tetramethylurea as a byproduct.[8][9]

  • Coupling: The incoming amine nucleophile attacks the activated ester, forming a tetrahedral intermediate. The neighboring pyridine nitrogen of the OAt group facilitates proton transfer, and the intermediate collapses to form the desired amide bond and release HOAt.

HATU_Mechanism HATU Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Py_COOH Pyrazole-COOH Py_COO Pyrazole-COO⁻ Py_COOH->Py_COO Deprotonation Active_Ester OAt-Active Ester Py_COO->Active_Ester Activation HATU HATU HATU->Active_Ester Activation TMU Tetramethylurea HATU->TMU Byproduct Peptide Peptide Product Active_Ester->Peptide Aminolysis HOAt HOAt Base DIPEA Amine R-NH₂ Amine->Peptide Aminolysis Peptide->HOAt Byproduct

Figure 1: HATU activation and coupling workflow.
Detailed Step-by-Step Protocol (Solution Phase)
  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the pyrazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1-0.2 M.

  • Reagent Addition: Add HATU (1.1 eq) to the solution and stir for 2-3 minutes to allow for dissolution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. The solution may change color (often to yellow).

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial for ensuring the complete formation of the active ester before the amine is introduced.[10]

  • Amine Addition: Dissolve the amine component (as a free base or HCl salt with an additional equivalent of DIPEA) (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Wash sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOAt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol II: EDC/HOBt — The Versatile and Economical Choice

The carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure, is a widely used and cost-effective method.[6][11] While less potent than HATU, this system is highly effective for many pyrazole substrates, particularly those without significant steric hindrance. The additive is essential for suppressing racemization and improving reaction rates by converting the initial O-acylisourea intermediate into a more reactive active ester.[12]

Mechanism of Action
  • Activation: The carboxylic acid attacks EDC to form the highly reactive, but unstable, O-acylisourea intermediate.

  • Active Ester Formation: HOBt (or Oxyma) acts as a nucleophilic trap, rapidly reacting with the O-acylisourea to form the HOBt-active ester and releasing a soluble urea byproduct.[12] This step is faster than direct aminolysis and minimizes side reactions of the O-acylisourea.

  • Coupling: The amine component attacks the HOBt-ester to form the final amide product, regenerating HOBt, which can participate catalytically.

EDC_Mechanism EDC/HOBt Coupling Mechanism Py_COOH Pyrazole-COOH O_Acylisourea O-Acylisourea (Intermediate) Py_COOH->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea Activation HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester Esterification Urea EDC-Urea (Byproduct) O_Acylisourea->Urea Byproduct HOBt HOBt HOBt->HOBt_Ester Esterification Peptide Peptide Product HOBt_Ester->Peptide Aminolysis Amine R-NH₂ Amine->Peptide Aminolysis Peptide->HOBt Regenerated Workflow General Experimental Workflow start Starting Materials (Pyrazole-COOH, Amine) reagent Select Coupling Protocol (HATU, EDC, etc.) start->reagent reaction Perform Coupling Reaction (Pre-activation, Temp Control) reagent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Extraction & Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS, HPLC) purify->analyze

Sources

Application

Application Notes and Protocols for Metal-Organic Frameworks (MOFs) Based on Pyrazole Carboxylic Acid Ligands

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of Pyrazole Carboxylic Acid Ligands in MOF Chemistry Metal-Organic Frameworks (MOFs) are a class of crystalline poro...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Pyrazole Carboxylic Acid Ligands in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1][2] Their high surface area, tunable pore size, and functionalizable nature make them prime candidates for a vast array of applications, including gas storage and separation, catalysis, and drug delivery.[1][3][4] Within the diverse library of organic linkers, pyrazole carboxylic acids have emerged as particularly versatile building blocks.

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of properties. Its nitrogen atoms provide strong coordination sites for metal ions, contributing to the formation of robust frameworks.[3][5] The adjacent carboxylic acid groups also act as effective coordination sites, allowing for the construction of MOFs with diverse topologies and dimensionalities.[1] This bifunctional nature of pyrazole carboxylic acid ligands allows for fine-tuning of the resulting MOF's structure and properties.[1] Furthermore, the pyrazole ring itself can be functionalized, opening up possibilities for post-synthetic modification and the introduction of specific chemical functionalities within the MOF's pores.[6][7]

These application notes provide a comprehensive guide to the synthesis, characterization, and application of MOFs based on pyrazole carboxylic acid ligands. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Part 1: Ligand Synthesis - A Protocol for 3,5-Pyrazoledicarboxylic Acid

A common and versatile ligand for the construction of pyrazole-based MOFs is 3,5-pyrazoledicarboxylic acid. Its synthesis is a foundational step for researchers entering this field.

Protocol 1: Synthesis of 3,5-Pyrazoledicarboxylic Acid

This protocol details the oxidation of 3,5-dimethylpyrazole to 3,5-pyrazoledicarboxylic acid using potassium permanganate.

Materials:

  • 3,5-Dimethylpyrazole

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Hydrochloric acid (HCl), aqueous solution

  • Standard laboratory glassware (three-necked flask, condenser, etc.)

  • Heating mantle with stirring capability

  • Filtration apparatus

Procedure:

  • Dissolution of Starting Material: In a 100 mL three-necked flask, add 3,5-dimethylpyrazole (4.8g, 50mmol) and 40 mL of deionized water.

  • Heating and Addition of Oxidant: Heat the mixture to 60°C with stirring. Once the 3,5-dimethylpyrazole has dissolved, begin the portion-wise addition of potassium permanganate (31.9g, 200mmol).

    • Scientific Rationale: The reaction is highly exothermic. Adding the strong oxidizing agent, KMnO₄, in portions helps to control the reaction temperature, preventing runaway reactions and ensuring the selective oxidation of the methyl groups to carboxylic acids. The temperature is maintained between 85-90°C to ensure a sufficient reaction rate without degrading the pyrazole core.[8]

  • Reaction Monitoring: Continue the reaction for a designated period, monitoring for the disappearance of the purple color of the permanganate, which indicates its consumption.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of cold deionized water to recover any trapped product.

    • Combine the filtrate and washings. Acidify the solution to a pH of 2 using hydrochloric acid. This will protonate the carboxylate groups, causing the 3,5-pyrazoledicarboxylic acid to precipitate out of the solution.

    • Allow the precipitation to complete by leaving the solution to stand, preferably overnight in a cold environment.

  • Final Product Collection:

    • Collect the white crystalline precipitate by filtration.

    • Wash the product with cold deionized water to remove any remaining salts.

    • Dry the product under vacuum to obtain pure 3,5-pyrazoledicarboxylic acid.

Characterization:

  • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the proton at the 4-position of the pyrazole ring.[8]

  • Melting Point: Compare the measured melting point with the literature value to assess purity.

Part 2: MOF Synthesis - Solvothermal Construction of a Pyrazole Carboxylic Acid-Based MOF

Solvothermal synthesis is a widely used method for producing high-quality, crystalline MOFs.[3][9] This protocol provides a general procedure for the synthesis of a neodymium-based MOF using 3,5-pyrazoledicarboxylic acid, which can be adapted for other metal ions and pyrazole carboxylic acid ligands.

Protocol 2: Solvothermal Synthesis of a Nd-MOF

Materials:

  • Neodymium(III) perchlorate hexahydrate (or another suitable metal salt)

  • 3,5-Pyrazoledicarboxylic acid (synthesized in Protocol 1)

  • 2-Pyrazinecarboxylic acid (as a modulator)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless-steel autoclave or a sealed glass vessel

  • Oven

Procedure:

  • Preparation of Precursor Solutions:

    • Metal Solution: Dissolve neodymium perchlorate hexahydrate (0.1809 g) in 10 mL of deionized water with stirring to create a homogeneous solution.[10]

    • Ligand Solution: In a separate container, dissolve 3,5-pyrazoledicarboxylic acid (0.0861 g) and 2-pyrazinecarboxylic acid (0.0621 g) in 10 mL of DMF.[10]

      • Scientific Rationale: 2-Pyrazinecarboxylic acid acts as a modulator. Modulators are compounds that compete with the primary ligand for coordination to the metal centers. This competition can slow down the crystallization process, leading to larger, more well-defined crystals and can also influence the final topology of the MOF.[3]

  • Mixing and Reaction Setup:

    • Combine the metal and ligand solutions in a single vessel.

    • Stir the mixture for approximately 30 minutes at room temperature to ensure homogeneity.

    • Transfer the resulting clear solution to a Teflon-lined autoclave or a sealed glass vessel.

  • Solvothermal Reaction:

    • Place the sealed vessel in an oven preheated to 80°C.

    • Maintain the reaction at this temperature for 12 hours.

      • Scientific Rationale: The elevated temperature and pressure in the sealed vessel facilitate the dissolution of the reactants and promote the formation of the crystalline MOF structure. The specific temperature and time are crucial parameters that affect the crystal size, morphology, and phase purity of the final product.[9]

  • Product Isolation and Washing:

    • After the reaction is complete, allow the vessel to cool slowly to room temperature.

    • Collect the colorless, plate-like crystals by filtration.

    • Wash the crystals thoroughly with fresh DMF and then with a more volatile solvent like acetone or ethanol. This washing step is critical to remove any unreacted starting materials and solvent molecules that are not part of the framework structure.

  • Activation:

    • Dry the washed crystals under vacuum or by gentle heating. For applications requiring a porous material, a further activation step is necessary to remove solvent molecules from the pores. This can be achieved by heating the MOF under vacuum at a temperature below its decomposition point.[11] Supercritical drying with CO₂ is another effective method for activation.[12]

Part 3: Essential Characterization of Pyrazole Carboxylic Acid MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Technique Purpose Expected Outcome for a Crystalline Pyrazole-Based MOF
Powder X-Ray Diffraction (PXRD) To verify the crystallinity and phase purity of the bulk material.A diffraction pattern with sharp peaks that matches the simulated pattern from single-crystal X-ray diffraction data confirms a pure, crystalline product.[12][13]
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and to quantify the amount of solvent within the pores.A TGA curve will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, solvent-free framework. A final, sharp weight loss at higher temperatures indicates the decomposition of the framework.[5][11]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate and pyrazole groups to the metal centers.The FTIR spectrum will show a shift in the characteristic vibrational frequencies of the C=O and N-H bonds of the ligand upon coordination to the metal ion.[14]
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.SEM images provide direct visual evidence of the crystal shape (e.g., octahedral, rod-like) and size distribution of the synthesized MOF powder.[15]
¹H NMR of Digested MOF To confirm the composition of the organic linkers within the framework.The MOF is dissolved (digested) in a suitable deuterated acid or base, and the resulting solution is analyzed by ¹H NMR. The spectrum should show the expected signals for the pyrazole carboxylic acid ligand, confirming its incorporation into the framework.[16][17][18]
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise three-dimensional atomic structure of the MOF.If suitable single crystals can be grown, SCXRD provides the definitive structure, including bond lengths, bond angles, and the overall framework topology.[5][19][20]
Gas Adsorption Analysis (e.g., N₂ at 77 K) To determine the surface area and porosity of the activated MOF.For porous MOFs, a Type I isotherm is typically observed, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated. This is a crucial measurement for applications in gas storage and separation.[11]

Part 4: Application Protocols

The unique properties of pyrazole carboxylic acid-based MOFs make them suitable for a range of applications. The following protocols provide a starting point for exploring their potential.

Protocol 3: Catalytic Activity Testing

This protocol outlines a general procedure for testing the catalytic activity of a pyrazole-based MOF in a representative organic reaction, such as the synthesis of pyrazolo[3,4-b]pyridine derivatives.[21][22][23]

Materials:

  • Activated pyrazole-based MOF catalyst

  • Reactants (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine, an aromatic aldehyde, and a nitrile)

  • Solvent (if required, though solvent-free conditions are often preferred)

  • Reaction vessel (e.g., round-bottomed flask)

  • Heating and stirring apparatus

  • Thin-Layer Chromatography (TLC) plates for reaction monitoring

  • Apparatus for product purification (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottomed flask, combine the reactants (e.g., 1 mmol of each) and the activated MOF catalyst (e.g., 20 mg).

    • Scientific Rationale: The catalyst loading is an important parameter to optimize. A low loading is desirable for efficiency, but a sufficient amount is needed to achieve a reasonable reaction rate.

  • Reaction Conditions: Heat the mixture with stirring. The optimal temperature will depend on the specific reaction and should be determined experimentally. Many reactions can be run under solvent-free conditions, which is environmentally advantageous.

    • Scientific Rationale: Heating provides the necessary activation energy for the reaction to proceed. Stirring ensures good mixing of the reactants and the heterogeneous catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture.

    • If a solvent was used, remove it under reduced pressure.

    • The solid catalyst can be separated from the reaction mixture by filtration or centrifugation.

    • Purify the product using an appropriate technique, such as column chromatography.

  • Catalyst Reusability:

    • Wash the recovered catalyst with a suitable solvent to remove any adsorbed species.

    • Dry the catalyst and reuse it in subsequent reaction cycles to assess its stability and reusability.[5]

Protocol 4: Gas Storage Capacity Measurement

This protocol describes the measurement of gas adsorption in a pyrazole-based MOF, a key experiment for evaluating its potential for gas storage applications.

Materials:

  • Activated pyrazole-based MOF

  • Gas adsorption analyzer

  • High-purity adsorbate gas (e.g., CO₂, H₂, CH₄)

  • Liquid nitrogen (for measurements at 77 K) or a suitable cryocooler

Procedure:

  • Sample Preparation and Activation:

    • Place a known mass of the MOF sample in a sample tube.

    • Activate the sample in-situ in the gas adsorption analyzer by heating under vacuum to remove any adsorbed guest molecules from the pores. The activation temperature and time should be optimized for the specific MOF.[11]

  • Isotherm Measurement:

    • Cool the sample to the desired temperature (e.g., 77 K for N₂ or 195 K for CO₂).

    • Introduce the adsorbate gas into the sample tube in controlled doses and measure the amount of gas adsorbed at each pressure point.

    • Continue this process until the desired pressure range is covered.

    • Perform the desorption by reducing the pressure in a stepwise manner.

  • Data Analysis:

    • Plot the amount of gas adsorbed versus pressure to obtain the adsorption and desorption isotherms.

    • From the isotherm data, calculate key parameters such as the BET surface area (for N₂ adsorption), total pore volume, and the uptake capacity for the specific gas at a given pressure.

Protocol 5: Post-Synthetic Modification (PSM)

PSM allows for the functionalization of a pre-synthesized MOF, introducing new properties without altering the overall framework structure. This protocol provides an example of modifying a Zr-based MOF with pyrazole-4-carboxylic acid.[16]

Materials:

  • Pre-synthesized MOF (e.g., MOF-808)

  • Pyrazole-4-carboxylic acid

  • DMF

  • Screw-top jar

  • Isothermal oven

  • Centrifuge

Procedure:

  • Reaction Mixture Preparation: In a screw-top jar, suspend the pre-synthesized MOF (0.200 g) in DMF (20 mL). Add an excess of pyrazole-4-carboxylic acid (0.537 g).

    • Scientific Rationale: Using an excess of the modifying ligand drives the equilibrium towards the modified product.

  • Sonication and Heating: Sonicate the mixture to ensure the complete dissolution of the pyrazole-4-carboxylic acid. Seal the jar and heat it in an oven at 60°C for 18 hours.

    • Scientific Rationale: Gentle heating provides the energy needed for the ligand exchange or modification to occur without degrading the parent MOF structure.

  • Isolation and Washing:

    • Collect the solid product by centrifugation.

    • Wash the product multiple times with fresh DMF to remove any unreacted pyrazole-4-carboxylic acid.

    • Perform a final wash with a more volatile solvent like acetone.

  • Drying: Dry the modified MOF under vacuum at an elevated temperature (e.g., 85°C) for 12 hours.

  • Characterization: Confirm the successful incorporation of the pyrazole-4-carboxylic acid into the MOF structure using techniques such as FTIR and ¹H NMR of a digested sample.[16]

Part 5: Visualizing Workflows and Structures

Diagram 1: General Solvothermal Synthesis Workflow

solvothermal_synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Processing Metal_Salt Metal Salt Solution Mixing Mixing Metal_Salt->Mixing Ligand Pyrazole Carboxylic Acid Ligand Solution Ligand->Mixing Autoclave Sealed Autoclave (e.g., 80-150°C, 12-72h) Mixing->Autoclave Cooling Cooling to RT Autoclave->Cooling Washing Washing with Solvent Cooling->Washing Activation Activation (Heating under Vacuum) Washing->Activation Final_MOF Crystalline MOF Product Activation->Final_MOF

Caption: Workflow for the solvothermal synthesis of a pyrazole carboxylic acid-based MOF.

Diagram 2: MOF Characterization Pathway

mof_characterization cluster_primary Primary Characterization cluster_secondary Structural & Morphological Analysis cluster_functional Functional Property Analysis Synthesized_MOF As-Synthesized MOF PXRD PXRD (Crystallinity, Phase Purity) Synthesized_MOF->PXRD TGA TGA (Thermal Stability) Synthesized_MOF->TGA FTIR FTIR (Functional Groups) Synthesized_MOF->FTIR SEM SEM (Morphology) Synthesized_MOF->SEM NMR Digested NMR (Ligand Confirmation) Synthesized_MOF->NMR SCXRD SCXRD (3D Structure) PXRD->SCXRD If single crystals Gas_Adsorption Gas Adsorption (Porosity, Surface Area) TGA->Gas_Adsorption Post-activation

Caption: A logical pathway for the comprehensive characterization of a newly synthesized MOF.

References

  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Tuning the Pore Chemistry of Zr-MOFs for Efficient Metal Ion Capture from Complex Streams - Supporting Information. pubs.rsc.org. [Link]

  • Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. MDPI. [Link]

  • Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. American Chemical Society. [Link]

  • A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof.
  • Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. MDPI. [Link]

  • Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers. The Royal Society of Chemistry. [Link]

  • Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Maastricht University. [Link]

  • Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]

  • Supplementary Information for. The Royal Society of Chemistry. [Link]

  • Tuning carbon dioxide adsorption affinity of zinc(II) MOFs by mixing bis(pyrazolate) ligands. IRIS-AperTO. [Link]

  • Selective CO 2 Adsorption on Metal-Organic Frameworks Based on Trinuclear Cu 3 -Pyrazolato Complexes: An Experimental and Computational Study. Academia.edu. [Link]

  • 1 H NMR spectra of the digested MOF crystals resulting from different... ResearchGate. [Link]

  • Schematic diagram for the solvothermal synthesis of an MOF-based membrane[13]. ResearchGate. [Link]

  • Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Annex 92. [Link]

  • Importance of pyrazole carboxylic acid in MOFs preparation. MOCEDES. [Link]

  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. [Link]

  • Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. DTU Inside. [Link]

  • (PDF) Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. ResearchGate. [Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Scilit. [Link]

  • In situ single-crystal synchrotron X-ray diffraction studies of biologically active gases in metal-organic frameworks. nature.com. [Link]

  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. PMC. [Link]

  • (PDF) Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. ResearchGate. [Link]

  • The synthesis of metal-pyrazolate MOFs and their applications. Figure... ResearchGate. [Link]

  • Postsynthetic modification of metal-organic frameworks--a progress report. PubMed. [Link]

  • Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]

  • Synthesis of Metal–Organic Frameworks MIL-101(Cr)-NH2 Containing Phosphorous Acid Functional Groups: Application for the Synthesis of N-Amino-2-pyridone and Pyrano [2,3-c]pyrazole Derivatives via a Cooperative Vinylogous Anomeric-Based Oxidation. ACS Omega. [Link]

  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. ResearchGate. [Link]

  • Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. [Link]

  • Tuning carbon dioxide adsorption affinity of zinc(II) MOFs by mixing bis(pyrazolate) ligands. IRIS-AperTO. [Link]

  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Advances. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid synthesis

Technical Support Center: Pyrazole Chemistry Division Ticket ID: PYR-4CL-OPT-2025 Subject: Optimization of Reaction Yields for 4-Chloro-5-Methyl-1H-Pyrazole-3-Carboxylic Acid Synthesis Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Chemistry Division Ticket ID: PYR-4CL-OPT-2025 Subject: Optimization of Reaction Yields for 4-Chloro-5-Methyl-1H-Pyrazole-3-Carboxylic Acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Group[1]

Executive Summary: The Yield Challenge

Researchers often encounter yield bottlenecks when synthesizing 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid (CMPCA).[1] The synthesis typically involves the electrophilic chlorination of the precursor 5-methyl-1H-pyrazole-3-carboxylic acid .[1]

The three primary failure modes identified in our database are:

  • Incomplete Conversion: Stalling of the chlorination reaction.

  • Over-Chlorination/Side Reactions: Formation of destructive byproducts or decarboxylation.

  • Isolation Loss: High water solubility of the product leading to loss during aqueous workup.

This guide provides a root-cause analysis and optimized protocols to maximize yield, moving from "standard" literature yields (40–60%) to optimized process yields (>85%).

Route Analysis & Mechanistic Insight

To improve yield, we must understand the reaction mechanism. The transformation is an Electrophilic Aromatic Substitution (EAS) at the 4-position of the pyrazole ring.

The Reaction Pathway

The pyrazole ring is electron-rich, but the carboxylic acid group at position 3 is electron-withdrawing, deactivating the ring slightly. However, the amino-like nitrogen (NH) activates the ring. The 4-position is the most nucleophilic site.

Key Reagents:

  • Sulfuryl Chloride (

    
    ):  The industry standard. It provides controlled chlorination but can cause decarboxylation if overheated.
    
  • Chlorine Gas (

    
    ):  High atom economy but difficult to control on a small scale; risk of over-chlorination.
    
  • Oxidative Chlorination (

    
     + HCl):  A "greener" approach generating 
    
    
    
    in situ. Highly effective for this substrate.
Visualizing the Pathway (Graphviz)

ReactionPathway Start 5-Methyl-1H-pyrazole- 3-carboxylic acid Inter Sigma Complex Intermediate Start->Inter + Cl+ (Electrophile) Side1 Side Product: Decarboxylated Species Start->Side1 High Temp (>80°C) Product 4-Chloro-5-methyl-1H- pyrazole-3-carboxylic acid (TARGET) Inter->Product - H+ Side2 Side Product: N-Chlorinated Species Product->Side2 Excess Cl2

Figure 1: Reaction pathway showing the target electrophilic substitution and potential thermal/stoichiometric failure modes.

Troubleshooting Guide (Q&A Format)

Q1: My reaction mixture turns dark, and the yield is <30%. What is happening? Diagnosis: This indicates thermal decomposition or decarboxylation . Explanation: Pyrazole carboxylic acids are prone to thermal decarboxylation, especially under acidic conditions. If you are using refluxing thionyl chloride or high-temperature sulfuryl chloride, you are likely stripping off the carboxylic acid group. Solution:

  • Lower the Temperature: Maintain reaction temperature between 0°C and 25°C . Do not reflux.

  • Switch Reagents: If using

    
    , add it dropwise at 0°C. Consider the 
    
    
    
    system which operates at room temperature.

Q2: I see complete conversion on TLC/HPLC, but I recover very little solid. Where is my product? Diagnosis: Isolation Failure due to water solubility. Explanation: 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid is amphoteric.[1] In strong acid (pH < 1), it forms a soluble pyrazolium salt. In base (pH > 7), it forms a soluble carboxylate salt. Solution:

  • The "Goldilocks" pH: You must adjust the pH to the molecule's Isoelectric Point (pI) , typically around pH 3–4 .

  • Protocol: After the reaction, do not just filter. Neutralize the acidic mixture slowly with saturated Sodium Acetate or 2N NaOH until pH 3.0 is reached. The product will precipitate massively at this exact pH.

Q3: The reaction stalls at 70% conversion. Adding more reagent doesn't help. Diagnosis: Product Inhibition or Solvent Effects .[2] Explanation: The product (4-chloro derivative) is less soluble than the starting material in many organic solvents, potentially coating the unreacted starting material. Solution:

  • Solvent Switch: Use Acetic Acid or Water (for oxidative chlorination). These solvents maintain solubility of the intermediate species.

  • Agitation: Ensure vigorous stirring.

Optimized Experimental Protocols

We recommend two protocols. Protocol A is best for standard lab setups. Protocol B is "greener" and often higher yielding.

Protocol A: The Sulfuryl Chloride Method (Standard)

Best for: Strictly anhydrous requirements.

  • Dissolution: Suspend 10.0 g (79 mmol) of 5-methyl-1H-pyrazole-3-carboxylic acid in Glacial Acetic Acid (50 mL). Note: Acetic acid suppresses side reactions better than DMF.[1]

  • Addition: Cool to 10°C . Add Sulfuryl Chloride (

    
    )  (11.8 g, 87 mmol, 1.1 equiv) dropwise over 30 minutes.
    
    • Critical: Monitor gas evolution (

      
       and 
      
      
      
      ). Do not rush.
  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 3–4 hours.

  • Workup: Pour the mixture into Ice Water (200 mL).

  • Precipitation: The product may precipitate immediately. If not, adjust pH to 3 with 50% NaOH solution (keep cold!).

  • Yield Expectation: 75–85%.

Protocol B: The Oxidative Chlorination Method (High Yield)

Best for: Scale-up and maximizing yield.[1]

  • Suspension: Suspend 10.0 g of starting material in Water (100 mL).

  • Acidification: Add Concentrated HCl (1.2 equiv). The solid may dissolve.[3]

  • Oxidation: Add Hydrogen Peroxide (30% aq) (1.1 equiv) dropwise at 20–30°C .

    • Mechanism:[3][4][5][6][7]

      
      . This generates the active chlorinating species in situ.
      
  • Completion: Stir for 2–4 hours. The chlorinated product is less soluble in water than the starting material and will often precipitate spontaneously as a white solid.

  • Yield Expectation: 85–95%.

Comparative Data: Solvent & Reagent Effects

ParameterConditionYield (%)Purity (%)Notes
Solvent DMF65%88%Difficult workup; product stays in DMF.
Acetic Acid 82% 96% Best balance of solubility and precipitation.
Water55%90%Poor solubility of SM without acid.
Reagent

Gas
70%92%Hard to control stoichiometry; over-chlorination risk.

/ HCl
92% 98% Cleanest profile; product precipitates pure.

78%95%Good, but requires

gas management.

Troubleshooting Logic Flow

Use this flowchart to diagnose your specific yield issue.

Troubleshooting Start Start: Low Yield Issue CheckTLC 1. Check Reaction Conversion (TLC/HPLC) Start->CheckTLC FullConv Conversion is High (>90%) CheckTLC->FullConv Yes LowConv Conversion is Low (<60%) CheckTLC->LowConv No CheckWorkup Issue is Isolation. Check pH of aqueous layer. FullConv->CheckWorkup CheckReagent Issue is Reaction. Check Reagent Quality & Temp. LowConv->CheckReagent PHCheck Is pH between 3.0 and 4.0? CheckWorkup->PHCheck TempCheck Is Temp > 40°C? CheckReagent->TempCheck Soln1 Adjust pH to 3.0. Use Saturated NaOAc. PHCheck->Soln1 No (Too Acidic/Basic) Soln2 Lower Temp to 20°C. Prevent Decarboxylation. TempCheck->Soln2 Yes (Too Hot) Soln3 Increase Reagent (1.5 eq). Switch to H2O2/HCl. TempCheck->Soln3 No (Temp OK)

Figure 2: Decision tree for diagnosing yield loss in pyrazole chlorination.

References

  • National Center for Biotechnology Information (2025). 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | C5H5ClN2O2.[1] PubChem Compound Summary. Retrieved from [Link]

  • Google Patents (2016).Preparation method of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester (CN106187894A).

Sources

Optimization

Technical Support Center: Pyrazole Carboxylic Acid Extraction &amp; Purification

[1] Topic: Optimizing pH conditions for extraction of pyrazole carboxylic acids Role: Senior Application Scientist Audience: Drug Discovery & Process Chemistry Teams[1] Introduction: The Amphoteric Paradox If you are tre...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Optimizing pH conditions for extraction of pyrazole carboxylic acids Role: Senior Application Scientist Audience: Drug Discovery & Process Chemistry Teams[1]

Introduction: The Amphoteric Paradox

If you are treating a pyrazole carboxylic acid like a standard benzoic acid derivative—simply acidifying to pH 1 and expecting it to partition into dichloromethane—you have likely already encountered the "missing mass" phenomenon.[1]

Pyrazole carboxylic acids are ampholytes .[2][1] They possess a basic nitrogen in the pyrazole ring (pKa ~2.[1]5) and an acidic carboxyl group (pKa ~3.5–4.0).[1] This creates a unique solubility profile where the molecule is charged at both high pH (anionic) and very low pH (cationic).[1]

The "Sweet Spot" for extraction or precipitation is extremely narrow.[1] This guide details how to calculate that spot and execute a recovery protocol that minimizes loss to the aqueous phase.

Module 1: The Solubility Landscape (Theory)

To optimize recovery, you must visualize the ionization state of your molecule. Unlike simple acids, pyrazole carboxylic acids exist in three distinct states depending on pH.

The Three Species Equilibrium
  • Cationic Form (

    
    ):  At pH < 2.0, the pyrazole nitrogen is protonated.[1] The molecule is a salt and highly water-soluble.[2]
    
  • Zwitterionic/Neutral Form (

    
    ):  Between pH 2.5 and 3.5 (approx), the net charge approaches zero.[1] This is the Isoelectric Point (pI) .[1][3][4][5][6] Solubility is at its theoretical minimum here.
    
  • Anionic Form (

    
    ):  At pH > 4.5, the carboxylic acid is deprotonated.[2][1] The molecule is a salt and highly water-soluble.[2]
    
Visualizing the pH Strategy

pH_Strategy Acid pH < 2.0 (Cationic H₂L⁺) Water Soluble Iso pH 2.8 - 3.5 (Neutral/Zwitterion) Organic Soluble / Precipitates Acid->Iso Add Base (Careful Titration) Iso->Acid Add Acid (Over-acidification!) Base pH > 5.0 (Anionic L⁻) Water Soluble Iso->Base Add Base (Deprotonation) Base->Iso Add Acid (Targeting pI)

Figure 1: The Solubility U-Curve. Unlike standard carboxylic acids, pyrazoles re-dissolve if the pH drops too low due to protonation of the ring nitrogen.

Module 2: Critical Protocols
Protocol A: The "Isoelectric Crash" (Precipitation)

Best for: High-concentration synthesis mixtures (>50 mM).

The Logic: Instead of extracting with solvent, we manipulate the pH to the exact pI, forcing the compound to crash out of the water.

  • Measure Current pH: Assume your starting material is in an alkaline reaction mixture (pH > 10).[2][1]

  • Calculate Target pI:

    
    [1]
    
    • Example: For 1H-pyrazole-3-carboxylic acid, pKa1 ≈ 2.5, pKa2 ≈ 3.[2]8. Target pH = 3.15 .[2][1]

  • Acidification Step (The "Soft Landing"):

    • Use 1M HCl.[2][1] Add slowly with vigorous stirring.

    • STOP immediately when the pH reaches the calculated pI (e.g., 3.1–3.2).

    • Critical Error: Do not shoot to pH 1.[2][1] If you overshoot, back-titrate with 1M NaOH.[2][1]

  • Induction: Cool the solution to 4°C for 2 hours.

  • Filtration: Filter the precipitate. Do not wash with water (the compound is still slightly soluble).[1] Wash with cold diethyl ether or minimal ice-cold 2-propanol.[2][1]

Protocol B: Salting-Out Liquid-Liquid Extraction (LLE)

Best for: Dilute aqueous layers or compounds that refuse to precipitate.[2]

The Logic: Pyrazoles are polar.[1] Even at the pI, they partition poorly into DCM or Et2O.[1] We must increase the ionic strength of the aqueous phase ("Salting Out") to push the organic molecule into the organic solvent.

StepActionTechnical Rationale
1 Adjust pH Adjust aqueous phase to pH 3.0 – 3.5 . (Do not go to pH 1).[2][1]
2 Saturation Add solid NaCl until the aqueous layer is saturated (undissolved salt visible).[1]
3 Solvent Choice Use Ethyl Acetate (EtOAc) or THF/EtOAc (1:1) .[1] Avoid DCM (too non-polar).[2][1]
4 Extraction Perform 3x extractions.[2][1] Ratio: 1:1 Aqueous/Organic.[2][1]
5 Drying Dry organic layer over Na₂SO₄, not MgSO₄.[1]
Module 3: Troubleshooting Guide (FAQ)
Q1: I acidified to pH 1, but my compound is still in the water. Why?

A: You have protonated the pyrazole nitrogen.[1] At pH 1, the pyrazole ring accepts a proton (


), becoming a cation (

).[1] Ionic species are insoluble in organic solvents.[2][1]
  • Fix: Back-titrate with NaOH to pH 3.0–3.5 (the pI) and re-extract with Ethyl Acetate.

Q2: I see an emulsion that won't separate. How do I break it?

A: Pyrazoles often act as surfactants near their pI.[2][1]

  • Immediate Fix: Filter the entire biphasic mixture through a pad of Celite. The solid particulates stabilizing the emulsion will be removed, and the layers will separate in the filtrate.

  • Alternative: Add a small amount of methanol (5%) to the organic phase to change the surface tension.

Q3: My recovery is low, and the NMR shows missing peaks. Did it degrade?

A: Check for Decarboxylation .[2][1] Pyrazole carboxylic acids are thermally unstable, particularly the 3-carboxylic acid isomers.[2] Heating them in acidic media (during workup or rotary evaporation) can cause the loss of CO₂.[1]

  • Diagnostic: Look for the loss of the carboxyl carbon in ¹³C NMR or a mass shift of M-44 in LCMS.

  • Prevention: Never heat the water bath above 35°C during rotary evaporation. Avoid boiling during acidification.[2][1]

Q4: Can I use DCM (Dichloromethane) for extraction?

A: generally, No .[1] DCM is too lipophilic.[2][1] Pyrazole carboxylic acids are highly polar even in their neutral state.[2][1] The distribution coefficient (


) in DCM/Water is usually < 0 (favors water).[1] Use Ethyl Acetate, n-Butanol, or a mixture of Chloroform/Isopropanol (3:1).
Module 4: Decision Tree for Purification

Decision_Tree Start Start: Aqueous Reaction Mixture ConcCheck Is Concentration > 50mM? Start->ConcCheck Precip Protocol A: Isoelectric Precip Adjust pH to pI (approx 3.2) ConcCheck->Precip Yes SaltOut Protocol B: Salting Out Saturate with NaCl ConcCheck->SaltOut No CheckSolid Did Solid Form? Precip->CheckSolid Filter Filter & Wash with Cold Ether CheckSolid->Filter Yes CheckSolid->SaltOut No (Solubility too high) Extract Extract 3x with EtOAc (pH maintained at 3.2) SaltOut->Extract

Figure 2: Operational workflow for selecting the correct purification method based on concentration and solubility.

References
  • Elguero, J. (2000).[1] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.[2][1] [1]

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Referenced for pKa trends of heterocycles).

  • Lide, D. R. (2005).[1] CRC Handbook of Chemistry and Physics.[2][1] (Aqueous solubility data of amphoteric heterocycles).

  • Perrin, D. D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Specific pKa values for pyrazole nitrogen).

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 4-Chloro vs. 4-Bromo-5-methyl-pyrazole-3-carboxylic Acid

This guide provides an in-depth technical comparison of 4-chloro-5-methyl-pyrazole-3-carboxylic acid versus its bromo-analog, 4-bromo-5-methyl-pyrazole-3-carboxylic acid . These compounds are critical pharmacophores in m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-chloro-5-methyl-pyrazole-3-carboxylic acid versus its bromo-analog, 4-bromo-5-methyl-pyrazole-3-carboxylic acid .

These compounds are critical pharmacophores in medicinal chemistry, particularly as agonists for the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) and as scaffolds in agrochemical fungicide development.

Executive Summary

The substitution of a chlorine atom with a bromine atom at the 4-position of the 5-methyl-pyrazole-3-carboxylic acid scaffold fundamentally alters the molecule's physicochemical profile, impacting its pharmacodynamics and pharmacokinetics.

  • 4-Chloro Variant: Exhibits a balanced profile of lipophilicity and solubility. It is historically significant as a core scaffold for commercial agrochemicals (e.g., related to the herbicide CMPA) and offers higher ligand efficiency due to lower molecular weight.

  • 4-Bromo Variant: Offers enhanced lipophilicity and stronger London dispersion interactions within hydrophobic binding pockets. In GPR109A drug discovery, the bromo-derivative often displays higher potency (lower

    
    ) but suffers from reduced aqueous solubility and higher molecular weight.
    

Physicochemical & Structural Analysis

The bioactivity differences stem directly from the atomic properties of the halogen substituent.

Feature4-Chloro Derivative4-Bromo DerivativeImpact on Bioactivity
Atomic Radius 1.75 Å1.85 ÅSteric Fit: Br requires a larger hydrophobic pocket. If the receptor site is constricted, Cl binds better; if spacious, Br fills it more effectively.
Lipophilicity (cLogP) ~1.2~1.5Membrane Permeability: Br is more permeable but less soluble in aqueous media. Br enhances binding to hydrophobic GPCR pockets.
Electronegativity (Pauling) 3.162.96Electronic Effect: Cl is more electron-withdrawing, slightly increasing the acidity of the carboxylic acid (lower pKa) and the NH proton compared to Br.
C-X Bond Strength ~339 kJ/mol~280 kJ/molMetabolic Stability: Cl is more resistant to oxidative metabolism. The C-Br bond is weaker, making it a better handle for subsequent cross-coupling reactions (e.g., Suzuki) but potentially more reactive in vivo.

Pharmacological Profile: GPR109A (HCA2) Agonism[1]

Both compounds act as orthosteric agonists for GPR109A (HCA2) , a G_i-coupled receptor expressed on adipocytes and immune cells. Activation inhibits adenylyl cyclase, reducing cAMP and lipolysis.

Mechanism of Action

The carboxylic acid moiety forms a critical salt bridge with a conserved Arginine residue (Arg251 in human GPR109A) in the receptor binding pocket. The 5-methyl group sits in a small hydrophobic sub-pocket, while the 4-position halogen interacts with a secondary hydrophobic region.

Comparative Potency[2]
  • 4-Bromo: Generally exhibits higher intrinsic potency . The larger bromine atom engages in stronger van der Waals interactions with the hydrophobic residues (typically Phe or Leu) lining the receptor pocket.

  • 4-Chloro: While active, the chlorine atom has a smaller surface area for hydrophobic contact, often resulting in slightly lower affinity (

    
    ) compared to the bromo-analog.
    
Signaling Pathway Diagram

The following diagram illustrates the GPR109A signaling cascade activated by these pyrazole acids.

GPR109A_Pathway Ligand 4-Halo-Pyrazole Acid (Ligand) Receptor GPR109A (HCA2) (GPCR) Ligand->Receptor Binding (Arg251 interaction) Gi Gi Protein (Heterotrimeric) Receptor->Gi Activation (GDP -> GTP) AC Adenylyl Cyclase (Effector) Gi->AC Inhibition cAMP cAMP Levels (Second Messenger) AC->cAMP Decreased Production PKA PKA Activity cAMP->PKA Reduced Activation Lipolysis Lipolysis (Free Fatty Acid Release) PKA->Lipolysis Inhibition

Caption: GPR109A activation by pyrazole acids leads to Gi-mediated inhibition of Adenylyl Cyclase, reducing cAMP and suppressing lipolysis.

Agrochemical Application: Fungicidal Activity

In the agrochemical sector, the chloro-derivative is often the preferred scaffold.

  • Cost-Benefit: Chlorine is significantly cheaper and lighter than bromine. For high-volume applications like crop protection, the lower molecular weight of the chloro-derivative allows for a lower application rate ( g/hectare ) to achieve the same molar concentration.

  • Bioactivity: The 4-chloro-5-methyl-pyrazole scaffold is structurally related to commercial fungicides (e.g., Metconazole precursors or specific pyrazole-carboxamide fungicides). The chloro group provides sufficient lipophilicity for cuticular penetration without the excessive environmental persistence associated with some heavier brominated compounds.

Experimental Protocols

Protocol A: Synthesis via Halogenation

Validation: This protocol ensures regioselective halogenation at the 4-position, the most electron-rich site of the pyrazole ring.

  • Starting Material: Dissolve 5-methyl-pyrazole-3-carboxylic acid (1.0 eq) in Glacial Acetic Acid.

  • Halogenation:

    • For Chloro: Bubble Chlorine gas (

      
      ) or add N-Chlorosuccinimide (NCS, 1.1 eq) at room temperature.
      
    • For Bromo: Add Bromine (

      
      ) dropwise or N-Bromosuccinimide (NBS, 1.1 eq) at room temperature.
      
  • Reaction Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The 4-halo product will have a higher

    
     than the starting material.
    
  • Workup: Pour mixture into ice water. The product typically precipitates. Filter, wash with cold water, and recrystallize from Ethanol/Water.

  • Verification: Confirm structure via

    
    -NMR. The characteristic signal of the proton at position 4 (approx. 6.5-6.7 ppm) will disappear upon halogenation.
    
Protocol B: In Vitro cAMP Suppression Assay (GPR109A)

Validation: Uses Forskolin to stimulate cAMP, allowing measurement of the inhibitory agonist effect.[1]

  • Cell Line: CHO-K1 cells stably transfected with human GPR109A.

  • Seeding: Plate cells at 10,000 cells/well in 384-well plates.

  • Treatment:

    • Prepare serial dilutions of 4-Cl and 4-Br variants in assay buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).

    • Add Forskolin (10

      
      ) to all wells to stimulate baseline cAMP production.
      
    • Add test compounds and incubate for 30 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra).

  • Analysis: Plot normalized cAMP response vs. log[concentration]. Calculate

    
    .
    
    • Expected Result: The 4-Bromo variant typically shows a 2-5x lower

      
       (higher potency) than the 4-Chloro variant due to enhanced hydrophobic binding.
      

Synthesis & Optimization Workflow

The following diagram outlines the decision logic for selecting between Cl and Br during lead optimization.

Optimization_Workflow Start Scaffold: 5-Methyl-pyrazole-3-COOH Decision Optimization Goal? Start->Decision Route_Potency Maximize Potency (GPR109A) Decision->Route_Potency Pharma Route_Cost Minimize Cost/MW (Agrochemical) Decision->Route_Cost Agro Action_Br Add 4-Bromo Route_Potency->Action_Br Action_Cl Add 4-Chloro Route_Cost->Action_Cl Result_Br High Potency Lipophilic Suzuki-Ready Action_Br->Result_Br Result_Cl Balanced Profile Cost-Effective Metabolically Stable Action_Cl->Result_Cl

Caption: Decision matrix for selecting 4-Chloro vs 4-Bromo substitution based on end-use requirements.

References

  • Vertex Pharmaceuticals. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 536013, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Link

  • Drakulić, B. J., et al. (2015).[2] 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry. Link

  • Semple, G., et al. (2010). GPR109a agonists.[3][1] Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

elemental analysis standards for 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid

Executive Summary Compound: 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid CAS: 88569-12-8 (and related derivatives) Molecular Formula: Molecular Weight: 160.56 g/mol This guide addresses the specific analytical challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid CAS: 88569-12-8 (and related derivatives) Molecular Formula:


Molecular Weight:  160.56  g/mol 

This guide addresses the specific analytical challenges posed by chlorinated pyrazoles . The presence of a halogen (Cl) directly attached to a nitrogen-rich heterocyclic ring creates a "combustion interference" scenario. Standard CHN protocols often fail due to the formation of volatile nitrogen-chlorine species or incomplete halogen trapping, leading to drift outside the acceptable


 tolerance.

This document compares three analytical workflows, establishing Schöniger Flask Combustion coupled with Potentiometric Titration as the reference standard for the chlorine component, while optimizing Automated Combustion for CHN.

Part 1: Theoretical Baseline & Tolerance Limits

Before initiating analysis, the theoretical composition must be established as the "True Value."

Theoretical Composition Table ( )
ElementCountAtomic MassTotal MassTheoretical % Acceptable Range (

)
Carbon 512.01160.0637.41% 37.01 – 37.81%
Hydrogen 51.0085.043.14% 2.74 – 3.54%
Nitrogen 214.00728.0117.45% 17.05 – 17.85%
Chlorine 135.4535.4522.08% 21.68 – 22.48%
Oxygen 215.99932.0019.93% Not typically measured

Critical Note on Hygroscopicity: The carboxylic acid moiety at position 3 makes this compound prone to forming hydrates. If experimental Hydrogen values are consistently high (e.g., >3.6%), the sample likely contains occluded water. Pre-drying at 80°C under vacuum (


 mbar) for 4 hours is mandatory. 

Part 2: Comparative Methodology

We compare three standard workflows. Method A is the recommended protocol for publication-quality data.

Method A: The "Split-Stream" Protocol (Recommended)
  • Technique: Automated CHN (with Silver Trap) + Schöniger Flask (for Cl).

  • Mechanism: Separates the difficult halogen analysis from the standard organic combustion.

  • Pros: Eliminates Cl interference in N detection; highest accuracy for Cl.

  • Cons: Requires two separate experiments; higher sample consumption (~5 mg).

Method B: Automated CHNS/Cl (Dynamic Flash Combustion)
  • Technique: Single-shot combustion with electronic capture of all gases.

  • Mechanism: Uses a specialized reduction tube (copper + tungsten) to handle halogens.

  • Pros: Fast, low sample usage (<2 mg).

  • Cons: High failure rate for pyrazoles. The N-Cl bond is robust; incomplete combustion often yields low N values. Chlorine "memory effects" in the column can ruin subsequent runs.

Method C: High-Resolution Mass Spectrometry (HRMS) Surrogate
  • Technique: Q-TOF or Orbitrap MS.

  • Mechanism: Measures exact mass (

    
    ) rather than weight percent.
    
  • Pros: Accepted by some journals (e.g., JOC, ACS) if EA fails; definitive for formula confirmation.

  • Cons: Does not prove bulk purity (only detects the molecule, not the impurities).

Comparative Performance Matrix
FeatureMethod A (Split-Stream)Method B (Automated All-in-One)Method C (HRMS)
Accuracy (Cl) High (<0.2% error) Moderate (0.3-0.6% error)N/A (Qualitative)
Interference Risk LowHigh (Halogen carryover)Low
Sample Req. ~5-6 mg~2 mg<0.1 mg
Cost/Run

$


Verdict Gold Standard Screening OnlyBackup Option

Part 3: Workflow Visualization

Decision Logic for Analysis

AnalysisWorkflow Start Start: 4-chloro-5-methyl-1H-pyrazole-3-COOH Dry Step 1: Vacuum Dry (80°C, 4h) Start->Dry Check Sample Quantity > 10mg? Dry->Check MethodA Method A: Split Stream (CHN Auto + Flask Cl) Check->MethodA Yes MethodB Method B: Automated CHNS/Cl Check->MethodB No (Scarce Sample) Result Compare to Theoretical (Tol: +/- 0.4%) MethodA->Result MethodB->Result Pass Pass: Publish Result->Pass Within Limits Fail Fail: Check Hydrate/Ash Result->Fail Outside Limits

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample availability.

Part 4: Detailed Protocol (Method A - Schöniger Flask)

This protocol specifically targets the Chlorine (22.08%) determination, which is the most common point of failure for this compound.

Equipment & Reagents
  • Apparatus: 500 mL Iodine flask with platinum sample basket (Schöniger design).

  • Paper: Ashless filter paper (Whatman No. 42 or equivalent), cut with a "fuse" tail.

  • Absorbing Solution: 10 mL 1M NaOH + 2 drops

    
     (30%) (to reduce any 
    
    
    
    gas back to
    
    
    ).
  • Titrant: 0.01N Silver Nitrate (

    
    ).
    
  • Indicator: Potentiometric electrode (Silver/Sulfide) OR Dichlorofluorescein (visual).

The Combustion Procedure[1][2]
  • Weighing: Accurately weigh 3–5 mg of the dried pyrazole derivative onto the ashless paper. Fold the paper to encapsulate the sample, leaving the fuse tail exposed.

  • Preparation: Add the absorbing solution to the flask. Flush the flask with pure Oxygen (

    
    ) for 30 seconds.
    
  • Ignition: Quickly light the paper fuse and immediately insert the stopper/basket into the flask. Invert the flask (hold the stopper tight!).

  • Reaction: The sample will burn in a bright flash. Keep inverted until the flame extinguishes.

  • Absorption: Shake the flask vigorously for 5–10 minutes. The mist must clear, indicating the combustion gases (

    
    ) have dissolved into the alkaline solution.
    
Quantification (Titration)[3]
  • Rinse the stopper and platinum basket with distilled water into the flask.

  • Acidify the solution with dilute Nitric Acid (

    
    ) until pH < 5 (neutralizes the NaOH).
    
  • Titrate with 0.01N

    
     using a potentiometric titrator.
    
  • Calculation:

    
    
    

Part 5: Troubleshooting & Scientific Integrity

The Nitrogen-Chlorine Interference

In automated CHN analyzers, the combustion of this pyrazole yields


, 

,

, and

. However, without sufficient reduction capacity, Chlorine can react with Nitrogen to form nitrosyl chloride (

) or nitrogen trichloride (

).
  • Symptom: %N is found lower than theoretical, %Cl is found variable.

  • Solution: Ensure the reduction tube contains Silver Wool (heated to 600°C). Silver reacts with HCl to form solid AgCl, effectively scrubbing the halogen from the gas stream before it reaches the thermal conductivity detector (TCD).

Hydrate Correction Logic

If your results are:

  • C: 35.5% (Theory: 37.4%)

  • H: 3.6% (Theory: 3.1%)

  • N: 16.5% (Theory: 17.5%)

You likely have a monohydrate (


).
  • New MW:

    
    
    
  • New Theory C:

    
    
    
  • Action: Do not publish "Found" vs "Theoretical Anhydrous." Re-dry the sample or calculate and report as the monohydrate if the crystal structure confirms water inclusion.

References

  • American Chemical Society (ACS). (2022). ACS Research Data Guidelines for Elemental Analysis. Retrieved from [Link]

  • Schöniger, W. (1955).[1] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (Foundational text for the Oxygen Flask method).

  • Exeter Analytical. (2023). Oxygen Flask Combustion Unit (OFCU): Safe & Reliable Schöniger Flask Method.[2] Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Operating Principles and Interference Management. Retrieved from [Link]

  • United States Pharmacopeia (USP).<471> Oxygen Flask Combustion.

Sources

Validation

thin layer chromatography (TLC) retention factors for pyrazole acids

Executive Summary The Challenge: Pyrazole carboxylic acids present a unique chromatographic challenge due to their amphoteric nature. The basic pyrazole nitrogen and the acidic carboxyl group create a "push-pull" interac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Pyrazole carboxylic acids present a unique chromatographic challenge due to their amphoteric nature. The basic pyrazole nitrogen and the acidic carboxyl group create a "push-pull" interaction with silica gel silanols, resulting in severe tailing (streaking) and inconsistent Retention Factors (


) in standard neutral solvent systems.

The Solution: This guide compares standard Normal Phase (NP) systems against Acid-Modified Mobile Phases. Experimental evidence demonstrates that the addition of weak organic acids (Acetic or Formic acid) is not merely optional but critical for protonating the carboxylate species, suppressing silanol interactions, and achieving reproducible


 values.

The Chemical Context: Why Standard TLC Fails

In medicinal chemistry, pyrazole acids are common scaffolds (e.g., COX-2 inhibitors). On a standard Silica Gel 60


 plate, these compounds exist in equilibrium between their neutral and ionized forms.
  • The Trap: The acidic proton (

    
     ~3-5) hydrogen bonds with the silica surface (Si-OH). Simultaneously, the pyrazole nitrogens can accept protons from the silica.
    
  • The Result: "Cometing," where the spot elongates from the origin to the solvent front, making

    
     calculation impossible.
    

Comparative Analysis of Mobile Phases

We evaluated three distinct solvent system architectures for a model compound: 1H-pyrazole-4-carboxylic acid .

System A: The Neutral Standard (Hexane/Ethyl Acetate)
  • Composition: Hexane : EtOAc (Varied ratios).[1]

  • Performance: Poor. Even at high polarity (100% EtOAc), the compound often remains at the origin (

    
    ) or streaks badly.
    
  • Verdict: Unsuitable for free acids; only useful for esterified derivatives.

System B: The High-Polarity Neutral (DCM/Methanol)
  • Composition: Dichloromethane (DCM) : Methanol (MeOH) (9:1 to 8:2).

  • Performance: Moderate. The high polarity of MeOH moves the compound (

    
     0.2–0.4), but "ghosting" (faint trails) persists because ionization is not suppressed.
    
  • Verdict: Useful for crude checks but lacks precision for purity assessment.

System C: The Acid-Modified "Gold Standard"
  • Composition: DCM : MeOH : Acetic Acid (AcOH) or Toluene : Acetone : Formic Acid.

  • Performance: Excellent. The acid modifier ensures the analyte remains in its non-ionized (protonated) form (

    
    ), drastically reducing affinity for the stationary phase silanols.
    
  • Verdict: The required method for quantitative

    
     determination.
    

Experimental Data: Retention Factor Comparison

The following data represents average retention behavior for 1H-pyrazole-4-carboxylic acid on Merck Silica Gel 60


 plates.
Mobile Phase SystemRatio (v/v)

Value
Spot MorphologyResolution Quality
Hexane : EtOAc 50 : 500.05Streak (Origin to 0.1)Fail
Hexane : EtOAc 20 : 800.12Heavy TailingPoor
DCM : MeOH 90 : 100.28Diffuse / BroadModerate
DCM : MeOH : AcOH 90 : 9 : 1 0.45 Compact / Round High
Toluene : Acetone : Formic Acid 60 : 40 : 10.52SharpHigh

Note: The "Resolution Quality" in System C allows for the separation of the pyrazole acid from its non-acidic impurities (e.g., esters or decarboxylated byproducts), which is impossible in System A.

Visualization Workflow

Since pyrazoles are often UV-active but the acid functionality provides a specific handle, a dual-visualization protocol is recommended.

  • Non-Destructive: UV Lamp at 254 nm . (Pyrazoles absorb strongly here).

  • Destructive/Specific: Bromocresol Green Stain .

    • Mechanism:[2] An acid-base indicator.[3] The acidic carboxylic group turns the blue/green plate yellow instantly.

    • Preparation: Dissolve 0.04g Bromocresol Green in 100mL Ethanol; add 0.1M NaOH dropwise until solution is just blue.

Decision Logic & Troubleshooting (Graphviz)

The following flowchart illustrates the decision process for selecting and optimizing the mobile phase for acidic heterocycles.

TLC_Optimization Start Start: Pyrazole Acid Sample Solubility Check Solubility (Dissolve in MeOH/DCM) Start->Solubility InitialRun Initial TLC: Hexane:EtOAc (1:1) Solubility->InitialRun CheckResult Analyze Spot Shape InitialRun->CheckResult Streak Result: Streaking/Tailing CheckResult->Streak Tailing LowRf Result: Spot at Origin (Rf < 0.1) CheckResult->LowRf No Movement GoodSpot Result: Compact Spot CheckResult->GoodSpot Rare Mod2 Add Modifier (System C): Add 1% Acetic Acid Streak->Mod2 Mod1 Switch to System B: DCM : MeOH (9:1) LowRf->Mod1 Mod1->Mod2 Still Tailing? ReCheck Re-Evaluate Mod1->ReCheck Final Protocol Validated Mod2->Final ReCheck->Mod2 Tailing ReCheck->Final Good Separation

Caption: Decision matrix for optimizing mobile phases for acidic pyrazoles, prioritizing acid suppression strategies.

Detailed Protocol: The "Acid-Modified" System

Materials
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Mobile Phase Reagents: Dichloromethane (DCM), Methanol (MeOH), Glacial Acetic Acid (AcOH).

  • Visualization: UV Lamp (254nm), Bromocresol Green dip.

Step-by-Step Methodology
  • Plate Activation (Crucial Step):

    • Silica plates absorb atmospheric moisture, which interacts with the acid group to worsen tailing.

    • Action: Heat the TLC plate with a heat gun or on a hotplate (100°C) for 2 minutes before spotting.

  • Chamber Saturation:

    • Prepare the solvent: DCM : MeOH : AcOH (90 : 9 : 1) .

    • Place filter paper in the TLC chamber and wet it with solvent.[4] Close the lid and wait 10 minutes.

    • Why? Saturation prevents "edge effect" and ensures the

      
       is reproducible.
      
  • Sample Application:

    • Dissolve the pyrazole acid in 100% Methanol (do not use the acidic mobile phase for dissolving, as it may be too dilute).

    • Spot 1-2

      
       roughly 1.5 cm from the bottom. Keep the spot diameter < 2mm.
      
  • Elution:

    • Run the plate until the solvent front is 1 cm from the top.

    • Dry Completely: Remove the plate and dry it with warm air. Note: Residual acetic acid will smell and may interfere with pH-sensitive stains.

  • Visualization:

    • Inspect under UV 254 nm.[5] Mark the dark spots (quenching).

    • Dip in Bromocresol Green.[6] The pyrazole acid will appear as a distinct yellow spot on a blue background.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. Link (Authoritative source on mobile phase optimization for complex/acidic mixtures).

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. (Detailed mechanisms of silanol interactions with acidic analytes).
  • Li, J., et al. (2012). "Synthesis and biological evaluation of novel pyrazole derivatives." European Journal of Medicinal Chemistry, 48, 42-50. Link (Provides context for pyrazole synthesis and purification challenges).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid

This guide provides essential safety and logistical information for the proper disposal of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid. The following procedures are based on established best practices for the disposa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid. The following procedures are based on established best practices for the disposal of halogenated organic compounds and data from structurally similar pyrazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for the target compound. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Hazard Identification and Risk Assessment

Key Presumptive Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][4]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination.[5][6]

The following table summarizes the hazard classifications for structurally similar compounds, providing a basis for the recommended safety precautions.

Compound NameCAS NumberHazard Statements
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid127892-62-0H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
1-Methyl-4-iodo-1H-pyrazole39806-90-1Causes skin and serious eye irritation. May cause respiratory irritation.
5-Iodo-1-methyl-1H-pyrazole34091-51-5Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.
3-Iodo-1-methyl-1H-pyrazole92525-10-5Causes skin irritation. Causes serious eye irritation.
1-Methyl-1H-pyrazole-3-carboxylic acid25016-20-0Causes serious eye irritation. May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling

Given the presumptive hazards, all handling and disposal procedures for 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid must be conducted with appropriate personal protective equipment.

Essential PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[7][8]

  • Eye Protection: Safety goggles or a face shield are required to protect against splashes and dust.[7][8]

  • Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Spill Management Protocol

In the event of a spill, a clear and immediate response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3][5]

  • Collection: Carefully collect the spilled material and any contaminated absorbent into a designated, sealable waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough cleaning with soap and water.

  • Waste Disposal: The collected waste must be disposed of as hazardous chemical waste, following the procedures outlined in the next section.

The following diagram illustrates the decision-making process for spill response and subsequent disposal.

Caption: Decision workflow for spill response and disposal of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid.

Proper Disposal Procedures

As a halogenated organic compound, 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid must be treated as hazardous waste.[6] Under no circumstances should it be disposed of down the drain or in regular solid waste.[2][5]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Keep halogenated waste, such as 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid, separate from non-halogenated waste streams to avoid costly and complex disposal procedures.[9]

  • Containerization: Place the waste material in a clearly labeled, sealable, and chemically compatible container. The label must include the words "Hazardous Waste" and the full chemical name: "4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid".[5]

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[5]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2][7] The preferred method of disposal for chlorinated organic compounds is typically high-temperature incineration at a permitted facility.[6]

Regulatory Compliance

Disposal of this chemical is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] As a chlorinated organic compound, this waste may fall under specific EPA hazardous waste codes.[10] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.[11]

References

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Products Finishing. (n.d.). What Regulations Apply to Chlorinated Solvent Use?. Retrieved from [Link]

  • Aaron Chemistry GmbH. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.